chemical and physical properties of 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one
chemical and physical properties of 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one, a fluorinated tetralone derivative of significant interest in medicinal chemistry.
Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, binding affinity, and lipophilicity.[1][2] The tetralone framework itself is a privileged structure, forming the core of numerous biologically active compounds.[3] The strategic placement of a fluorine atom on this scaffold, as in 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one, offers a nuanced approach to modulating these properties, making it a valuable building block for the development of novel therapeutics. This guide will delve into the specific attributes of this compound, providing a technical resource for its application in research and drug development.
Physicochemical and Spectroscopic Profile
Precise characterization of a molecule's physical and spectral properties is fundamental to its application in synthetic and medicinal chemistry.
General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 71019-06-2 | [4] |
| Molecular Formula | C₁₀H₉FO | [4] |
| Molecular Weight | 164.18 g/mol | [4] |
| Physical Form | Solid (predicted) | |
| Melting Point | Estimated 50-70 °C | Based on isomers[5] |
| Boiling Point | No data available | |
| Solubility | Soluble in common organic solvents such as acetonitrile, DMSO, ethanol, methanol, and dichloromethane (predicted). | Based on related compounds[6] |
Note: The melting point is an estimation based on the reported melting points of constitutional isomers such as 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one (53-62 °C) and 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one (61-66 °C).[5] The actual melting point should be determined experimentally.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one.
NMR spectroscopy is a powerful tool for confirming the structure of fluorinated organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons, with splitting patterns influenced by the adjacent fluorine atom. Data for a related compound, 2-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one, shows a doublet of doublet of doublets for the proton at the fluorinated carbon around 5.15 ppm.[1]
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¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the fluorine environment. For several 2-fluoro-3,4-dihydronaphthalen-1(2H)-one derivatives, the ¹⁹F NMR chemical shift is reported to be in the range of -190 to -194 ppm.[1]
While a specific IR spectrum for 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one is not available, the expected characteristic absorptions can be predicted based on its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (ketone) | 1680-1700 |
| C-F (stretch) | 1000-1400 |
| Aromatic C-H (stretch) | 3000-3100 |
| Aliphatic C-H (stretch) | 2850-3000 |
The IR spectrum of the parent compound, 1-tetralone, shows a strong carbonyl peak around 1685 cm⁻¹.[7][8]
The mass spectrum of 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one is expected to show a molecular ion peak (M⁺) at m/z 164.18. The fragmentation pattern would likely involve the loss of CO, HF, and other small fragments, providing further structural information. The mass spectrum of 1-tetralone shows a prominent molecular ion peak at m/z 146 and a base peak at m/z 118, corresponding to the loss of CO.[2]
Synthesis and Reactivity
The synthesis of fluorinated tetralones often involves intramolecular cyclization reactions. The reactivity of the α-fluoroketone moiety is of particular interest for further chemical transformations.
Synthetic Approach: Intramolecular Friedel-Crafts Acylation
A common and effective method for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation of a corresponding arylbutyric acid.[3][9] This approach can be adapted for the synthesis of 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one.
Caption: Proposed synthetic workflow for 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one.
Experimental Protocol (General Procedure):
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Friedel-Crafts Acylation: To a solution of 3-fluorophenylacetic acid and succinic anhydride in a suitable solvent (e.g., nitrobenzene or dichloromethane), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added portion-wise at low temperature. The reaction mixture is stirred until completion, then quenched with ice and acid. The organic layer is separated, washed, dried, and concentrated to yield 4-(3-fluorophenyl)-4-oxobutanoic acid.
-
Reduction of the Ketone: The keto-acid intermediate is reduced to the corresponding carboxylic acid using standard methods such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base).
-
Intramolecular Friedel-Crafts Acylation: The resulting 4-(3-fluorophenyl)butanoic acid is treated with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to effect intramolecular cyclization to form 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one. The product is then isolated and purified by chromatography or crystallization.
Reactivity of the α-Fluoroketone Moiety
The presence of a fluorine atom alpha to the carbonyl group significantly influences the reactivity of the ketone.
-
Enolization and Subsequent Reactions: The α-proton is acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as alkylations and aldol condensations.
-
Nucleophilic Addition to the Carbonyl Group: The electron-withdrawing nature of the fluorine atom can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, steric hindrance from the fluorine atom may also play a role.
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Reduction of the Carbonyl Group: The ketone can be reduced to the corresponding alcohol using various reducing agents. The stereochemical outcome of this reduction can be influenced by the presence of the α-fluorine atom.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated tetralones are valuable scaffolds in the design of new therapeutic agents, particularly in oncology.
Anticancer Activity
Derivatives of 3,4-dihydronaphthalen-1(2H)-one have been shown to possess potent anticancer activity. For instance, piperazine-substituted derivatives have demonstrated the ability to induce apoptosis and inhibit the migration of hepatocellular carcinoma cells.[10] The introduction of fluorine at the 2-position of the tetralone ring can potentially enhance these activities by improving metabolic stability and target engagement.
Enzyme Inhibition
The α-fluoroketone moiety is a known pharmacophore for the inhibition of various enzymes, including proteases and DNA methyltransferases.[11][12] The electrophilic carbonyl carbon can react with nucleophilic residues in the enzyme's active site, leading to covalent modification and inhibition.
Caption: Key applications of the title compound in medicinal chemistry.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Conclusion
2-Fluoro-3,4-dihydronaphthalen-1(2H)-one is a promising building block for the development of novel therapeutic agents. Its unique combination of a privileged tetralone scaffold and a strategically placed fluorine atom offers a versatile platform for medicinal chemists to explore new chemical space. Further research into its synthesis, reactivity, and biological activity is warranted to fully realize its potential in drug discovery.
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